molecular formula C8H12O3 B1444268 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1561951-19-6

2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B1444268
CAS No.: 1561951-19-6
M. Wt: 156.18 g/mol
InChI Key: MGBWQWATKAXZEU-UHFFFAOYSA-N
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Description

2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound featuring a norbornane-like framework with a methyl substituent and a carboxylic acid group at the C2 position. Its molecular formula is C₈H₁₂O₃ (molecular weight: 156.18 g/mol) . The compound’s rigid bicyclic structure and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for designing bioactive molecules with enhanced stereochemical control.

The synthesis of this compound and its derivatives often involves Diels-Alder reactions or Friedel-Crafts acylation (e.g., as demonstrated for structurally related 3-aroyl derivatives in ) . Its stereochemical complexity (endo/exo configurations) and reactivity have been studied extensively in crystallographic analyses .

Properties

IUPAC Name

2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(7(9)10)4-5-2-3-6(8)11-5/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBWQWATKAXZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC1O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Efficiency and Yield

A patented process emphasizes the importance of mild reaction conditions without the need for high temperature or pressurization, which enhances industrial applicability. The use of continuous flow reactors and optimized reaction parameters can further improve yield and scalability.

Challenges and Solutions

  • Traditional methods involving acrylic acid esters and furan Diels-Alder reactions often require multiple steps including ester hydrolysis, which complicates industrial production.
  • The described method using methyl 3-bromopropiolate and 2-methylfuran simplifies the process, reducing reaction time and improving yield.
  • Hydrolysis of ketal groups, often a bottleneck, is efficiently achieved using simple HCl treatment rather than more complex reagents.

Comparative Analysis of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Diels-Alder with acrylic acid esters + hydrolysis Furan + acrylic acid esters Heating, multiple steps Established method Multi-step, longer reaction times
Diels-Alder with methyl 3-bromopropiolate + HCl hydrolysis 2-Methylfuran + methyl 3-bromopropiolate Reflux in benzene, room temp hydrolysis Shorter time, mild conditions, high yield Requires careful control of regioselectivity
Oxidation post-Diels-Alder Potassium permanganate, chromium trioxide Acidic/basic conditions Converts esters to acids/ketones Potential over-oxidation if uncontrolled

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification and hydrolysis, critical for modifying solubility and reactivity.

Reaction Type Conditions Products Yield/Outcome
EsterificationMethanol/H⁺ or alcohol + acid catalystMethyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylateHigh regioselectivity (>90%)
Acidic HydrolysisHCl in methanol, 7 hr at RTRegeneration of carboxylic acid from ester derivatives 82% yield
Basic HydrolysisNaOH/H₂O or NaOMe/MeOHCarboxylic acid salt (e.g., sodium carboxylate)Requires prolonged heating

These reactions enable reversible functionalization for applications in prodrug design or intermediate synthesis.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

C8H12O3ΔC7H10O2+CO2\text{C}_8\text{H}_{12}\text{O}_3\xrightarrow{\Delta}\text{C}_7\text{H}_{10}\text{O}_2+\text{CO}_2\uparrow

  • Conditions : Heating above 200°C or using oxidizing agents like Pb(OAc)₄.

  • Outcome : Forms 2-methyl-7-oxabicyclo[2.2.1]heptane, retaining the bicyclic structure.

Diels-Alder Reactions

The compound participates as a dienophile in [4+2] cycloadditions:

Diene Conditions Product Stereochemical Outcome
2-MethylfuranReflux in benzene, 12 hrEndo-methyl 3-bromo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate Endo:exo ratio 95:5
CyclopentadieneLewis acid catalysisBicyclic adducts with fused ring systems High stereoselectivity (>90%)

These reactions exploit the electron-deficient nature of the α,β-unsaturated carbonyl system .

Ring-Opening Reactions

The oxygen bridge undergoes nucleophilic attack under acidic or basic conditions:

Reagent Conditions Product Application
H₂O/H⁺Aqueous HCl, RT2-exo-Hydroxy-7-oxabicyclo[2.2.1]heptane derivatives Synthesis of polyols
Grignard ReagentsDry THF, 0°C to RTAlkyl-substituted bicyclic alcoholsBuilding blocks for terpenes

Ring-opening reactions are highly stereospecific, favoring exo-configuration due to steric hindrance .

Oxidation and Reduction

Selective modifications of functional groups:

Transformation Reagents Product Key Observation
Ketone FormationCrO₃/H₂SO₄3-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid Requires anhydrous conditions
HydrogenationH₂/Pd-C, 6 atmSaturated bicyclic carboxylic acid Retains stereochemistry

Key Research Findings

  • Stereochemical Stability : The endo-configuration of ester derivatives is retained during hydrolysis, enabling chiral synthesis .

  • Reactivity Modulation : Electron-withdrawing groups on the bicyclic framework enhance Diels-Alder reactivity .

  • Industrial Scalability : Direct synthesis from α,β-unsaturated acids and furans achieves >58% yield under mild conditions .

For further details, consult primary sources .

Mechanism of Action

The mechanism by which 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Insights from Comparative Analysis

Functional Group Influence on Reactivity: The chloro-substituted analog (CAS 98922-76-0) exhibits enhanced electrophilicity, making it suitable for nucleophilic substitution reactions .

Stereochemical Considerations :

  • The endo/exo configuration significantly impacts crystallographic packing and solubility. For example, rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 38263-55-7) has distinct hydrogen-bonding patterns compared to its stereoisomers .

Applications in Drug Development :

  • Methyl ester derivatives (e.g., methyl 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylate) serve as precursors for EDG2 receptor inhibitors, highlighting their role in cardiovascular disease research .
  • Aroyl-substituted derivatives are pivotal in synthesizing fused heterocycles, leveraging their electron-deficient bicyclic cores for cycloaddition reactions .

Safety and Handling :

  • Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (a related compound) is classified as acutely toxic (Category 4) and irritant, underscoring the need for careful handling of ester derivatives .

Research Findings and Data Highlights

  • Crystallographic Data : The crystal structure of 3-(thiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (C₁₁H₁₂N₂O₄S) reveals planar thiazole rings and intramolecular hydrogen bonds stabilizing the bicyclic framework .
  • Biological Activity: BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) failed to counteract OxPAPC-mediated cytoprotection, suggesting specificity in amino acid transporter interactions .
  • Synthetic Efficiency : Friedel-Crafts acylation of exo-7-oxabicyclo derivatives achieves >80% yields for 3-aroyl analogs under optimized conditions (toluene/AlCl₃) .

Biological Activity

2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS Number: 1561951-19-6) is a bicyclic compound notable for its unique structural features, including an oxygen bridge. This compound belongs to the family of 7-oxanorbornanes, which are recognized for their diverse biological activities and potential applications in various scientific fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C8H12O3
  • Molecular Weight : 156.18 g/mol
  • IUPAC Name : 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
  • Purity : Typically available at 95% purity

The biological activity of 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be attributed to its interaction with various biomolecules, including enzymes and receptors involved in metabolic pathways and oxidative stress responses.

Cellular Effects

Research indicates that this compound can influence cell signaling pathways, leading to alterations in gene expression and metabolic processes. For instance, it has been shown to modulate oxidative stress responses in specific cell types, which is crucial for maintaining cellular homeostasis.

Molecular Mechanisms

The mechanisms through which this compound exerts its effects include:

  • Binding Interactions : It binds to specific enzymes and receptors, altering their activity.
  • Influence on Metabolic Pathways : It interacts with key enzymes involved in metabolic regulation.

Pharmacological Activities

Recent studies have explored the pharmacological potential of 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, highlighting several key activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in the development of new antibiotics.

Anticancer Potential

Preliminary research indicates that 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines.

Neuroprotective Effects

There is emerging evidence suggesting that this compound could provide neuroprotective benefits by inhibiting oxidative stress and promoting neuronal survival in models of neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Investigated the anticancer effects of similar compounds, noting potential cytotoxicity against various cancer cell lines with IC50 values as low as 0.05 μM.
Explored the synthesis of compounds related to the bicyclic structure, emphasizing the importance of structural modifications for enhancing biological activity.
Reviewed pharmacological activities of γ-butyrolactones, highlighting similar compounds' anti-inflammatory and antioxidant properties that could be relevant to 2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.

Dosage Effects in Animal Models

Animal studies have shown that the effects of this compound can vary significantly with dosage, indicating a need for careful dose-response evaluations to determine therapeutic windows and safety profiles.

Transport and Distribution

The transport mechanisms within biological systems are influenced by the compound's interactions with cellular transporters and binding proteins, which determine its bioavailability and distribution across tissues.

Q & A

Basic: What are the key physicochemical properties of 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid?

Answer:
The compound’s properties are critical for experimental design. Key parameters include:

PropertyValue/PredictionMethod/Source
Molecular formulaC₈H₁₂O₃Enamine Ltd catalog
Molecular weight172.18 g/molCalculated
Boiling point274.4±25.0 °C (predicted)QSPR modeling
Density1.315±0.06 g/cm³Computational
pKa14.10±0.40 (predicted)ACD/Labs software
SolubilityLow in waterAnalogous compounds

Methodological Note: Predicted values are derived from quantitative structure-property relationship (QSPR) models, while experimental validation requires techniques like differential scanning calorimetry (DSC) for melting points and titration for pKa .

Basic: How is 2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid synthesized?

Answer:
A multi-step synthesis is described in pharmaceutical research:

Esterification: React the carboxylic acid with methanol and thionyl chloride to form the methyl ester .

Amidation: Use coupling agents like HATU (1-[[(Dimethylamino)methylene]amino]-3H-1,2,3-triazolo[4,5-b]pyridin-3-yloxy]methylamino)methylene-2-methyl-1-propanaminium hexafluorophosphate) in DMF to introduce substituents (e.g., aryl groups) .

Hydrolysis: Treat the ester with NaOH to regenerate the carboxylic acid functionality .

Critical Analysis: Yield optimization requires rigorous control of reaction time, temperature, and stoichiometry. Purification via silica gel chromatography is standard .

Advanced: How can structural elucidation be performed for bicyclic carboxylic acid derivatives?

Answer:
A combination of techniques is employed:

  • X-ray crystallography: SHELX software refines crystal structures, resolving stereochemistry and bond angles .
  • NMR spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methyl group at C2) and ring conformation .
  • LC-MS: Confirms molecular weight and purity (e.g., m/z = 172.21 [MH⁺] for methyl ester derivatives ).

Data Contradictions: Predicted vs. experimental density values may differ due to crystalline vs. amorphous forms .

Advanced: How to design derivatives for biological activity screening?

Answer:
Derivatization strategies include:

  • Amide formation: Attach pharmacophores (e.g., 4-methylpiperazine) via carbodiimide-mediated coupling .
  • Ester prodrugs: Improve bioavailability by masking the carboxylic acid group .
  • Metal complexes: Coordinate with Cr(III) or other metals to enhance antibacterial activity, as seen in analogous bicyclic systems .

Case Study: 3-[(4-Methylpiperazinyl)carbonyl] derivatives showed enhanced solubility and receptor binding in preclinical models .

Basic: What are the solubility and stability considerations for this compound?

Answer:

  • Solubility: Low in polar solvents (water) but soluble in DMF or DMSO. Additives like cyclodextrins can improve aqueous solubility .
  • Stability: Susceptible to hydrolysis under basic conditions. Store at 4°C in inert atmospheres to prevent ester degradation .

Advanced: What catalytic applications exist for bicyclic carboxylic acid scaffolds?

Answer:

  • Organocatalysis: Analogous 7-azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives act as chiral catalysts in aldol reactions, achieving >90% enantiomeric excess (ee) .
  • Mechanism: The rigid bicyclic structure enforces stereochemical control during transition-state formation .

Advanced: How can computational modeling guide research on this compound?

Answer:

  • DFT calculations: Predict reaction pathways for derivatization (e.g., amidation energy barriers) .
  • Molecular docking: Screen derivatives against target proteins (e.g., EDG-2 receptors) to prioritize synthesis .

Limitations: Predicted pKa and logP values may deviate from experimental data due to solvent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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